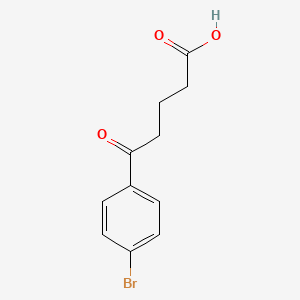

5-(4-Bromophenyl)-5-oxopentanoic acid

Descripción

Propiedades

IUPAC Name |

5-(4-bromophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKKQTFYOQBCBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20536351 | |

| Record name | 5-(4-Bromophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35333-26-7 | |

| Record name | 5-(4-Bromophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination of Phenylacetic Acid Derivatives

The synthesis of 5-(4-bromophenyl)-5-oxopentanoic acid often begins with the bromination of phenylacetic acid or its derivatives. This step introduces the bromine atom at the para position of the aromatic ring.

Key Reaction Steps :

- Electrophilic Aromatic Substitution : Bromine reacts with phenylacetic acid in the presence of a catalyst (e.g., mercuric oxide) to form 4-bromophenylacetic acid. This method produces a mixture of 2- and 4-bromo isomers, requiring fractional crystallization to isolate the desired product.

- Alternative Bromination : 4-Bromophenylacetic acid can also be synthesized via condensation of 4-bromobenzyl bromide with sodium cyanide, followed by hydrolysis of the nitrile intermediate to yield the carboxylic acid.

Example Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Mercuric oxide | |

| Solvent | Acetic acid or methanol | |

| Temperature | Reflux conditions | |

| Yield | Moderate (requires purification) |

Ketone Group Introduction via Oxidation or Condensation

After obtaining 4-bromophenylacetic acid, the ketone group at the fifth position is introduced through oxidative or condensation reactions.

Common Approaches :

- Oxidation of Alcohol Precursors : A secondary alcohol intermediate (e.g., 5-(4-bromophenyl)pentan-5-ol) is oxidized to form the ketone. This step typically uses strong oxidizing agents like chromic acid or KMnO₄.

- Claisen Condensation : Malonic ester derivatives are condensed with 4-bromophenylacetic acid to extend the carbon chain and introduce the ketone functionality.

Example Using AlCl₃ Catalysis :

In one protocol, aluminum chloride (AlCl₃) catalyzes the reaction between fluorobenzene and glutaric anhydride to form intermediates, which are later functionalized to introduce the bromophenyl group and ketone.

| Parameter | Value | Source |

|---|---|---|

| Catalyst | AlCl₃ | |

| Solvent | Dichloromethane | |

| Temperature | 0–20°C | |

| Yield | 78% |

Industrial-Scale Production Methods

Industrial synthesis prioritizes scalability, yield, and purity. Continuous flow reactors and automated systems are employed to optimize reaction efficiency.

Key Industrial Strategies :

- Friedel-Crafts Acylation : Introduces the bromophenyl group onto a carboxylic acid backbone using AlCl₃ as a catalyst in dichloromethane.

- Automated Purification : Post-reaction workup includes solvent extraction, acid-base neutralization, and recrystallization to achieve >97% purity.

Example Industrial Workflow :

- Bromination : Phenylacetic acid undergoes bromination in a continuous reactor.

- Ketone Formation : Oxidation or condensation under controlled temperature and pressure.

- Purification : Crystallization from ethanol/water mixtures.

| Parameter | Industrial Value | Source |

|---|---|---|

| Purity | >97% | |

| Catalyst | AlCl₃ or silica-supported catalysts | |

| Solvent | Toluene or dichloromethane |

Alternative Synthetic Routes

Alternative methods leverage intermediates like esters or amides to simplify purification steps.

Esterification and Amidation :

- Methyl Ester Formation : 4-Bromophenylacetic acid is esterified with methanol under acidic conditions (e.g., H₂SO₄) to form methyl 4-bromophenylacetate, which is later functionalized.

- Amide Coupling : The acid is converted to an amide (e.g., using pivaloyl chloride and morpholine) to facilitate further reactions.

Example Amidation Reaction :

| Parameter | Value | Source |

|---|---|---|

| Base | Triethylamine | |

| Solvent | Toluene | |

| Temperature | 0–5°C | |

| Yield | 83% |

Challenges and Optimization Strategies

Critical Challenges :

- Regioselectivity : Controlling bromine substitution at the para position during electrophilic substitution.

- Side Reactions : Competing oxidation or decarboxylation during ketone formation.

Optimization Tactics :

- Catalyst Selection : Silica-supported AlCl₃ improves reaction efficiency and reduces side products.

- Temperature Control : Low temperatures (0–20°C) minimize decomposition.

Comparative Analysis of Synthetic Routes

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 5-(4-Bromophenyl)-5-hydroxypentanoic acid.

Substitution: The bromine atom on the phenyl ring can participate in substitution reactions, where it is replaced by other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often require the use of nucleophiles like sodium hydroxide, ammonia, or alkyl halides.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: 5-(4-Bromophenyl)-5-hydroxypentanoic acid.

Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Synthesis of Pharmaceutical Intermediates

5-(4-Bromophenyl)-5-oxopentanoic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting enzyme inhibition and protein-ligand interactions. Its structural properties make it suitable for modifications that yield biologically active derivatives.

1.2 Enzyme Inhibition Studies

The compound has been utilized in research focused on enzyme inhibition mechanisms. For instance, studies have indicated its potential role in modulating the activity of specific enzymes, which is crucial for developing new therapeutic agents against diseases such as cancer and diabetes .

2.1 Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. This property is attributed to the compound's ability to interfere with microbial metabolic pathways, making it a candidate for further development as an antimicrobial agent .

2.2 Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines .

Case Studies

4.1 Development of SGLT2 Inhibitors

A notable application of this compound is its role as an intermediate in the development of Sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently being investigated for diabetes treatment. The compound facilitates the synthesis of more complex structures that exhibit high selectivity and efficacy against SGLT2 .

4.2 Structural Characterization

A study focused on the structural characterization of derivatives containing the this compound core revealed insights into their biological activities through NMR spectroscopy, confirming their potential as therapeutic agents .

Mecanismo De Acción

The mechanism of action of 5-(4-Bromophenyl)-5-oxopentanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The bromine atom and ketone group can influence the compound’s binding affinity and specificity towards these targets.

Comparación Con Compuestos Similares

4-Bromophenylacetic acid: Similar structure but lacks the ketone group.

5-Phenyl-5-oxopentanoic acid: Similar structure but lacks the bromine atom.

5-(4-Chlorophenyl)-5-oxopentanoic acid: Similar structure with a chlorine atom instead of bromine.

Uniqueness: 5-(4-Bromophenyl)-5-oxopentanoic acid is unique due to the presence of both the bromine atom and the ketone group, which confer distinct chemical reactivity and potential biological activity. This combination allows for a wide range of chemical transformations and applications in various fields.

Actividad Biológica

5-(4-Bromophenyl)-5-oxopentanoic acid, with the molecular formula C₁₁H₁₁BrO₃ and a molecular weight of approximately 271.11 g/mol, is an organic compound characterized by a pentanoic acid backbone and a bromophenyl substituent at the para position. This unique structure contributes to its potential biological activities, making it a compound of interest in pharmaceutical research.

The compound is stable under standard conditions and is typically stored in a dry environment at room temperature. Its structure allows for various synthetic modifications, enhancing its utility in organic chemistry and medicinal applications.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, particularly in the context of anticancer properties, anti-inflammatory effects, and potential use as an antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects on various cancer cell lines. For instance, in vitro assays demonstrated significant inhibitory effects against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The following table summarizes the cytotoxicity results:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A-549 | 22.09 |

| This compound | MCF-7 | 6.40 |

| Doxorubicin | A-549 | 9.18 |

| Doxorubicin | MCF-7 | 15.06 |

These results indicate that this compound may be more effective than Doxorubicin against the MCF-7 cell line, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

The compound has also been studied for its role in modulating inflammatory pathways. Specifically, it has been shown to inhibit the activation of the NLRP3 inflammasome, which is implicated in various inflammatory diseases such as Alzheimer's and Parkinson's disease. This inhibition could provide therapeutic benefits by reducing neuroinflammation and protecting dopaminergic neurons .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in cell signaling pathways. This interaction may lead to the modulation of enzyme activity or receptor binding, ultimately affecting cellular responses related to growth, apoptosis, and inflammation.

Case Studies

- Cytotoxicity Study : In a controlled laboratory setting, researchers treated A-549 and MCF-7 cell lines with varying concentrations of this compound. The results indicated dose-dependent cytotoxicity with lower IC50 values compared to standard chemotherapy agents.

- Inflammation Model : In animal models of neuroinflammation, administration of the compound resulted in reduced markers of inflammation and improved behavioral outcomes compared to untreated controls.

Q & A

Q. What are the optimal synthetic routes for 5-(4-Bromophenyl)-5-oxopentanoic acid, and how can reaction conditions be adjusted to improve yield?

A common method involves condensation of 4-bromobenzoyl chloride with glutaric anhydride, followed by acid hydrolysis. Key steps include:

- Reaction conditions : Use of pyridine as a solvent and piperidine as a catalyst at 70°C for 21 hours, achieving an 85% yield .

- Purification : Extraction with ethyl acetate and washing with brine to remove impurities. Adjusting the stoichiometry of paraformaldehyde (3.4 equiv) enhances cyclization efficiency .

- Yield optimization : Prolonged reaction times (>20 hours) and controlled temperature prevent side reactions like decarboxylation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H NMR : Key peaks include δ 2.07 (m, 2H, CH₂), 2.50 (t, J = 7.2 Hz, 2H, CH₂CO), 3.04 (t, J = 7.2 Hz, 2H, CH₂Br), and aromatic protons at δ 7.60–7.82 (4H, C₆H₄Br) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) confirm the molecular weight (315.34 g/mol for derivatives) .

- Elemental analysis : Validates purity (>95%) and stoichiometry of C, H, Br, and O .

Advanced Research Questions

Q. How does the electronic nature of the bromophenyl group influence the compound’s reactivity in multicomponent reactions (MCRs)?

The electron-withdrawing bromine substituent enhances electrophilicity at the ketone group, facilitating nucleophilic additions (e.g., with amines or hydrazines). Comparative studies with 5-(4-Fluorophenyl)-5-oxopentanoic acid ( ) show reduced reactivity for electron-donating substituents. This electronic tuning is critical for designing MCRs to generate libraries of heterocyclic derivatives for medicinal chemistry .

Q. What in vitro models are suitable for studying its biological activity, such as receptor antagonism?

- CCK/gastrin receptor assays : Competitive binding studies using [125I]CCK-8 or [3H]pentagastrin in rat cortical membranes or rabbit gastric glands can evaluate receptor affinity. Derivatives of 5-oxopentanoic acid show selective antagonism for CCK-B/gastrin receptors (e.g., ID₅₀ = 8.7 mg/kg in dogs) .

- Cell-based assays : PC3-pip cells (prostate cancer) are used to study uptake and internalization of radiolabeled derivatives for imaging applications .

Q. How can computational methods predict interactions between this compound and biological targets?

- Molecular docking : Models the compound’s binding to gastrin receptors, highlighting hydrogen bonding with Arg⁵⁸⁷ and hydrophobic interactions with the bromophenyl group.

- Molecular dynamics (MD) : Simulates stability in aqueous environments, revealing solubility challenges due to the hydrophobic aryl group. Adjustments (e.g., PEGylation) improve bioavailability .

Q. What strategies mitigate solubility issues in aqueous solutions for biological testing?

- Salt formation : Calcium or sodium salts enhance solubility (e.g., 4-methyl-2-oxopentanoic acid calcium salt dihydrate in ).

- Prodrug design : Methyl ester derivatives (e.g., Methyl δ-aminolevulinate hydrochloride) improve membrane permeability .

- Nanocarriers : Encapsulation in PEG-based hydrogels () or liposomes increases dispersion in physiological media.

Methodological Notes

- Synthetic scalability : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

- Stability testing : Store at –20°C in desiccated conditions to prevent hydrolysis of the ketone group.

- Ethical compliance : Adhere to institutional guidelines for in vivo studies, particularly for gastrin receptor assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.